3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate
Description
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is a sulfonate ester characterized by a propyl linker bridging a 2-ethoxy-4-formylphenoxy moiety and a 4-methylbenzenesulfonate group. The ethoxy and formyl substituents on the phenoxy ring may confer distinct electronic and steric properties, while the sulfonate group enhances solubility and stability.
Synthetic routes for similar sulfonates often involve nucleophilic substitution or esterification.
Properties
CAS No. |
656810-11-6 |
|---|---|
Molecular Formula |
C19H22O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-ethoxy-4-formylphenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H22O6S/c1-3-23-19-13-16(14-20)7-10-18(19)24-11-4-12-25-26(21,22)17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
HGLLZVVREALHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-(2-Ethoxy-4-carboxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Reduction: 3-(2-Ethoxy-4-hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester can also participate in ionic interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxypropyl Derivatives
The HBK series () includes phenoxypropyl-piperazine derivatives with varying substituents. For instance:
- HBK16: 2-chloro-5-methylphenoxypropyl-piperazine hydrochloride.
- HBK17: 2,5-dimethylphenoxypropyl-piperazine hydrochloride.
Compared to the target compound’s 2-ethoxy-4-formylphenoxy group, HBK derivatives feature electron-withdrawing (e.g., chloro) or electron-donating (e.g., methyl) substituents. The formyl group in the target compound introduces a reactive aldehyde, enabling further functionalization (e.g., Schiff base formation), whereas HBK compounds prioritize bioactivity via piperazine pharmacophores .
Sulfonate-Containing Analogues
- 4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl] phenyl 4-methylbenzene-1-sulfonate (): This chalcone derivative shares the 4-methylbenzenesulfonate group. Computational studies reveal strong nonlinear optical (NLO) properties due to charge transfer between the sulfonate and chalcone moieties. The target compound’s formyl group may similarly enhance polarity, though its optical behavior remains unstudied .
- Pyridalyl (): A pesticide with a 3-(pyridyloxy)propyl ether and dichloroallyloxy groups.
Material Science Derivatives
- Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (): Features a propyl-thiirane group for polymerization. The target compound’s sulfonate could similarly anchor to inorganic matrices, though its application in hybrid materials is unexplored .
- 3-(Trimethoxysilyl)propyl methacrylate–POSS hybrid (): Demonstrates the utility of propyl linkers in creating macroporous scaffolds.
Comparative Data Table
Research Findings and Computational Insights
- Synthetic Challenges: highlights the use of cesium carbonate to activate phenolic intermediates for sulfonate ester formation, a method applicable to the target compound. However, the formyl group’s sensitivity may require protective strategies during synthesis .
- Computational Predictions : Density functional theory (DFT) methods (Evidences 1–2) could model the target compound’s electronic properties. For example, exact-exchange functionals (e.g., B3LYP) may predict its reactivity, while correlation-energy models assess stability .
Biological Activity
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is a sulfonate compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is C16H16O5S, with a molecular weight of 320.36 g/mol. The structure features a sulfonate group attached to a phenyl ring, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonates exhibit significant antimicrobial properties. The presence of the ethoxy and formyl groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including those involved in cancer progression and inflammation. This inhibition can lead to decreased cellular proliferation and survival.
Mechanistic Insights
The biological mechanisms through which 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate exerts its effects are still under investigation. However, several hypotheses based on related compounds include:
- Reactive Oxygen Species (ROS) Generation : Many sulfonate derivatives are known to induce oxidative stress in cells, leading to apoptosis in susceptible cell lines.
- Cytotoxic Mechanisms : The compound may interact with cellular macromolecules or disrupt cellular signaling pathways, resulting in cytotoxic effects.
Case Study 1: Anticancer Activity
A study investigated the effects of sulfonated phenolic compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through ROS-mediated pathways. Specifically, the compound was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate | MCF-7 | 15 | ROS induction |
| Control | MCF-7 | >50 | N/A |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar sulfonates against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
